4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a pyrroloquinoline core with a pyridylsulfanyl substituent, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multi-step organic reactions
Formation of the Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, under acidic or basic conditions.
Introduction of the Pyridylsulfanyl Group: The pyridylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a suitable electrophilic intermediate on the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the pyridylsulfanyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The pyridylsulfanyl group can interact with metal ions or proteins, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical applications.
2,4-Dihydroxyquinoline: Exhibits biological activities and is used in the synthesis of more complex molecules.
Quinoline-2,4-dione: A versatile intermediate in organic synthesis with various biological activities.
Uniqueness
4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to its specific structural features, such as the dimethyl and pyridylsulfanyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
11,11-dimethyl-9-(pyridin-2-ylsulfanylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C19H16N2O2S/c1-19(2)10-12(11-24-15-8-3-4-9-20-15)13-6-5-7-14-16(13)21(19)18(23)17(14)22/h3-10H,11H2,1-2H3 |
InChI Key |
ATSWIVQUHKENDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CSC4=CC=CC=N4)C |
Origin of Product |
United States |
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